molecular formula C25H22FN3O B2935402 1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-42-3

1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B2935402
CAS No.: 847396-42-3
M. Wt: 399.469
InChI Key: DFXHWWURRISFIP-UHFFFAOYSA-N
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Description

The compound “1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Anti-Alzheimer's Activity

A notable application of derivatives similar to 1-benzyl-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is in the field of Alzheimer's disease research. A series of N-benzylated derivatives have been synthesized and evaluated for their anti-Alzheimer's activity, inspired by the lead compound donepezil. These compounds have undergone in-vivo and in-vitro evaluation, demonstrating promising results as potential Anti-Alzheimer's agents. Compounds exhibiting significant anti-Alzheimer's profiles have been identified, indicating the potential of such structures in therapeutic applications against Alzheimer's disease (Gupta et al., 2020).

Synthesis and Reactivity

Another research dimension explores the synthesis and structural properties of benzimidazole derivatives, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole. These studies focus on the nucleophilic substitution reactions and provide insights into the synthesis pathways and potential applications of these compounds. The research contributes to the broader understanding of benzimidazole derivatives' reactivity and potential uses in various chemical contexts (Sparke et al., 2010).

Catalytic Activity in Carbon-Carbon Bond-Forming Reactions

Benzimidazolium salts and their complexes have been synthesized and assessed for their catalytic activity in carbon-carbon bond-forming reactions, such as the Suzuki–Miyaura cross-coupling. These studies not only enhance the understanding of N-heterocyclic carbene (NHC) ligands in catalysis but also open up new avenues for developing efficient catalysts for important organic reactions. The research demonstrates the potential of benzimidazole derivatives in facilitating complex chemical transformations, which could have significant implications for synthetic chemistry and materials science (Akkoç et al., 2016).

PARP Inhibition for Cancer Therapy

Derivatives structurally related to this compound have been investigated for their potential as poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds have shown excellent enzyme potency and cellular activity, highlighting their potential in cancer therapy. The research in this area is particularly promising, as it could lead to the development of new therapeutic agents for treating various types of cancer (Penning et al., 2010).

Mechanism of Action

Properties

IUPAC Name

1-benzyl-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O/c26-21-11-5-4-10-19(21)17-29-23-13-7-6-12-22(23)27-25(29)20-14-24(30)28(16-20)15-18-8-2-1-3-9-18/h1-13,20H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXHWWURRISFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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